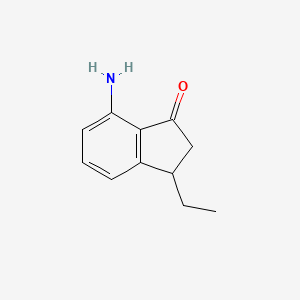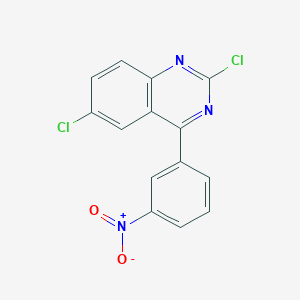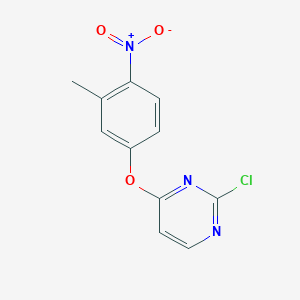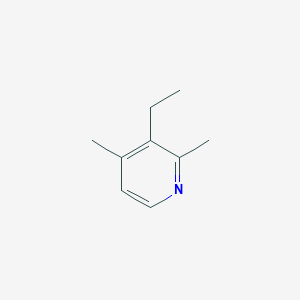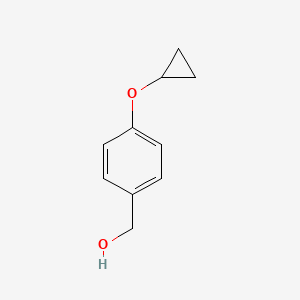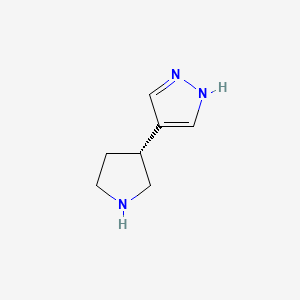
(R)-4-(Pyrrolidin-3-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(Pyrrolidin-3-yl)-1H-pyrazole is a chiral compound that features a pyrazole ring substituted with a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This method provides an efficient approach for generating various substituted pyrrolidines.
Industrial Production Methods
Industrial production of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(Pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using rhodium-catalyzed methods.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Rhodium catalysts and trifluoroethanol are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethoxylated derivatives .
Applications De Recherche Scientifique
®-4-(Pyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(Pyrrolidin-3-yl)aniline
- ®-Pyrrolidin-3-ylmethanol
- ®-Pyrrolidin-3-yl-carbamic acid benzyl ester hydrochloride
Uniqueness
®-4-(Pyrrolidin-3-yl)-1H-pyrazole is unique due to its specific substitution pattern and chiral nature, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
4-[(3R)-pyrrolidin-3-yl]-1H-pyrazole |
InChI |
InChI=1S/C7H11N3/c1-2-8-3-6(1)7-4-9-10-5-7/h4-6,8H,1-3H2,(H,9,10)/t6-/m0/s1 |
Clé InChI |
XPDOYXLHSAFZTP-LURJTMIESA-N |
SMILES isomérique |
C1CNC[C@H]1C2=CNN=C2 |
SMILES canonique |
C1CNCC1C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




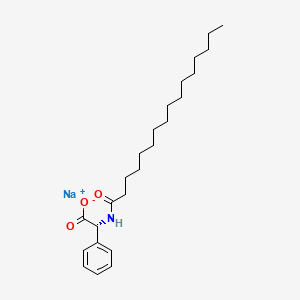
![4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13892512.png)

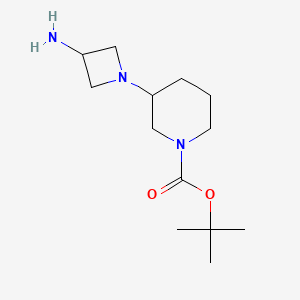
![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)

![6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)
